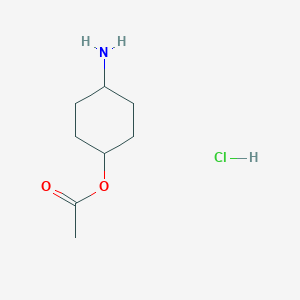

trans-4-Amino-acetate Cyclohexanol Hydrochloride

Description

Properties

CAS No. |

61367-37-1 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

(4-aminocyclohexyl) acetate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |

InChI Key |

UJLZFPLEBIWJIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(CC1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemistry of 4-Aminocyclohexanol Derivatives: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary

The 4-aminocyclohexanol scaffold is a privileged motif in medicinal chemistry, serving as the pharmacophore core for mucolytics (e.g., Ambroxol), analgesics, and GPCR ligands. Its utility, however, is strictly governed by stereochemistry. The cis and trans isomers exhibit drastically different lipophilicities, receptor binding affinities, and metabolic stabilities.

This guide provides an autonomous, field-tested framework for the synthesis, separation, and analysis of these derivatives. Unlike generic protocols, this document focuses on the causality of stereochemical outcomes—why specific reagents yield specific conformers—and provides self-validating analytical methods to ensure isomeric purity.

Part 1: Structural Fundamentals & Conformational Analysis

To control the synthesis, one must first master the conformational landscape. The cyclohexane ring exists predominantly in the chair conformation.[1] For 1,4-disubstituted cyclohexanes, the relationship between substituents determines the stability.[1]

The Thermodynamic Hierarchy

-

Trans-1,4-aminocyclohexanol: The substituents can be either both axial (

) or both equatorial ( -

Cis-1,4-aminocyclohexanol: One substituent is axial and the other is equatorial (

or

Visualization of Conformational Pathways

The following diagram illustrates the energy landscape and the synthetic logic required to access each isomer.

Figure 1: Synthetic decision tree correlating hydride sterics with stereochemical outcomes.

Part 2: Synthetic Strategies & Protocols

The "Trans" Route (Thermodynamic Control)

Objective: Synthesis of trans-4-(Boc-amino)cyclohexanol. Mechanism: Small hydride donors (NaBH₄) prefer axial attack on the cyclohexanone carbonyl. This approach is governed by the Felkin-Anh model and torsional strain minimization, pushing the forming hydroxyl group into the thermodynamically stable equatorial position.

Protocol:

-

Substrate: Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in dry Methanol (0.2 M). Cool to 0°C.

-

Reagent: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Note: Rapid addition causes exotherms that degrade stereoselectivity.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add Saturated NH₄Cl solution dropwise.

-

Workup (Critical): Evaporate MeOH. Extract the aqueous residue with EtOAc (3x).

-

Self-Validation: If the aqueous layer pH is < 7, the Boc group may deprotect, and the amine will remain in the water. Ensure pH

6-7.

-

-

Purification: Recrystallization from Hexane/EtOAc (often 4:1) preferentially precipitates the trans isomer.

The "Cis" Route (Kinetic Control)

Objective: Synthesis of cis-4-(Boc-amino)cyclohexanol. Mechanism: Bulky hydrides (L-Selectride or LS-Selectride) are sterically hindered. They cannot approach the axial face (blocked by axial hydrogens at C3/C5). They are forced to attack from the equatorial face, pushing the hydroxyl group into the axial position.

Protocol:

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Substrate: Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Reagent: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 mins.

-

Causality: Low temperature is mandatory to prevent thermodynamic equilibration.

-

-

Reaction: Stir at -78°C for 2 hours. Do not allow to warm above -50°C.

-

Oxidative Workup:

-

Add MeOH slowly at -78°C to quench.

-

Add 30% H₂O₂ / 10% NaOH mixture carefully (exothermic!) to oxidize the organoborane byproduct.

-

-

Isolation: Warm to RT, extract with Et₂O. The cis isomer is often an oil that requires column chromatography (SiO₂, Hex/EtOAc gradient).

Part 3: Analytical Discrimination (Self-Validating Systems)

Distinguishing these isomers requires robust analytical data.[2] Do not rely solely on retention time; use NMR coupling constants (

NMR Spectroscopy ( H NMR)

The methine proton at C1 (

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial OH) |

| H1 Position | Axial | Equatorial |

| Coupling Pattern | Triplet of triplets (tt) | Broad singlet or narrow multiplet |

| Coupling Constant ( | Large ( | Small ( |

| Chemical Shift ( | Upfield (shielded, ~3.5 ppm) | Downfield (deshielded, ~3.9 ppm) |

Why this works: The Karplus equation dictates that coupling constants are largest when the dihedral angle is 180° (axial-axial relationship). Only the trans isomer possesses this geometry for

HPLC Separation Parameters

For quantitative analysis of mixtures (e.g., process monitoring), use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Ammonium Hydroxide in Water (High pH is crucial to keep the amine neutral).

-

B: Acetonitrile.[3]

-

-

Gradient: 5% B to 60% B over 15 mins.

-

Detection: CAD (Charged Aerosol Detector) or UV at 210 nm (weak absorbance).

-

Elution Order: The cis isomer (more polar/compact) typically elutes before the trans isomer in reverse-phase systems, though this can invert depending on the specific ion-pairing agents used.

Part 4: Medicinal Chemistry Applications[5][6][7][8]

The stereochemistry of the 4-aminocyclohexanol linker dictates the spatial vector of the attached pharmacophores.

Case Study: Ambroxol Synthesis

Ambroxol, a potent mucolytic, utilizes the trans -4-aminocyclohexanol scaffold.[4][5] The trans geometry is essential for the molecule to fit into the surfactant protein binding pockets in the lung. Synthesis of Ambroxol using a cis/trans mixture results in a significant drop in potency and requires difficult purification at the final API stage.

Structure-Activity Relationship (SAR) Logic

-

Rigidity: The cyclohexane ring is a semi-rigid linker.

-

Vector Analysis:

-

Trans: Substituents exit at 180° vectors (linear extension). Ideal for spanning deep binding pockets.

-

Cis: Substituents exit at ~60° vectors (angular turn). Ideal for inducing "U-turn" conformations in macrocycles or interacting with adjacent sub-pockets.

-

Figure 2: SAR decision matrix based on stereochemical vectors.

References

-

BenchChem. (2025).[1][2][4][5] An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. Retrieved from

-

Odinity. (2014). Hydride Reduction Reactions: Stereoselectivity of NaBH4 vs L-Selectride. Retrieved from

-

SIELC Technologies. (2023). Separation of 4-Aminocyclohexanol Isomers via HPLC. Retrieved from

-

SciELO. (2023). Conformational analysis and Intramolecular Hydrogen Bonding in Cis-Aminocyclohexanols. Retrieved from

-

Scimplify. (2024). Trans-4-Amino Cyclohexanol (4-TAC) in Pharmaceutical Development. Retrieved from

Sources

An In-depth Technical Guide on the Thermodynamic Stability of trans- vs. cis-4-Aminocyclohexanol

This guide provides a comprehensive analysis of the thermodynamic stability of trans- and cis-4-aminocyclohexanol, tailored for researchers, scientists, and professionals in drug development. By integrating foundational principles of conformational analysis with empirical data and computational insights, we aim to deliver a thorough understanding of the factors governing the stability of these diastereomers.

Executive Summary

The stereochemical configuration of molecular scaffolds is a critical determinant of biological activity in drug design. In the case of 4-aminocyclohexanol, the trans isomer exhibits significantly greater thermodynamic stability than the cis isomer. This preference is primarily dictated by the energetic favorability of placing both the amino (-NH₂) and hydroxyl (-OH) substituents in equatorial positions on the cyclohexane ring, thereby minimizing destabilizing steric interactions. This guide will dissect the conformational analysis of both isomers, present methodologies for stability determination, and provide actionable insights for their application in medicinal chemistry.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are situated in two distinct types of positions: six axial (perpendicular to the ring's plane) and six equatorial (in the plane of the ring). A crucial dynamic process in cyclohexanes is the "ring flip," an interconversion between two chair conformations that results in the exchange of axial and equatorial positions.

When substituents are introduced onto the ring, the two chair conformers are often no longer equal in energy.[1] The thermodynamic stability of a substituted cyclohexane is largely governed by the steric strain associated with the placement of these substituents. A key destabilizing factor is the 1,3-diaxial interaction , a form of steric hindrance that occurs between an axial substituent and the two other axial atoms (typically hydrogens) on the same side of the ring.[2][3] Consequently, substituted cyclohexanes preferentially adopt conformations where larger substituents occupy the more spacious equatorial positions.[1]

The energetic preference for the equatorial position over the axial position for a given substituent is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformations.[4] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[5][6]

Comparative Stability Analysis: trans vs. cis-4-Aminocyclohexanol

trans-4-Aminocyclohexanol: The Diequatorial Preference

In trans-4-aminocyclohexanol, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement allows for a chair conformation where both substituents simultaneously occupy equatorial positions.[7] This diequatorial conformation is overwhelmingly the most stable state for the trans isomer.[7][8]

The alternative chair conformation, which would be generated by a ring flip, would place both the -NH₂ and -OH groups in axial positions. This diaxial arrangement would introduce significant steric strain due to multiple 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.[7][9] As a result, the equilibrium lies heavily in favor of the diequatorial conformer.

Figure 1: Conformational equilibrium of trans-4-aminocyclohexanol.

cis-4-Aminocyclohexanol: Inherent Steric Compromise

For the cis isomer, the amino and hydroxyl groups are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is equatorial.[10] A ring flip simply interchanges the axial and equatorial positions of the two groups.

The relative stability of the two possible chair conformers of cis-4-aminocyclohexanol depends on the A-values of the amino and hydroxyl groups. The A-value for an -OH group is solvent-dependent but generally falls in the range of 0.6-1.0 kcal/mol.[5] The A-value for an -NH₂ group is approximately 1.7 kcal/mol.[5] Since the amino group is sterically more demanding than the hydroxyl group, the conformer with the amino group in the equatorial position and the hydroxyl group in the axial position is thermodynamically preferred.

However, even in its most stable conformation, the cis isomer is inherently less stable than the trans isomer because it cannot avoid having one substituent in the energetically unfavorable axial position. This leads to unavoidable 1,3-diaxial interactions, rendering the cis isomer higher in energy than the diequatorial trans isomer.

Experimental and Computational Verification of Thermodynamic Stability

The relative thermodynamic stabilities of cis- and trans-4-aminocyclohexanol can be determined and quantified through a combination of experimental techniques and computational modeling.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the preferred conformation of cyclohexane derivatives.[7] The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the 4-aminocyclohexanol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥300 MHz).[7]

-

Spectral Analysis:

-

Identify the signals for the protons on the carbons bearing the -OH (H-1) and -NH₂ (H-4) groups.

-

Analyze the multiplicity and measure the coupling constants for these signals.

-

Data Interpretation:

-

Axial Protons: Protons in axial positions typically exhibit large axial-axial (Jₐₐ) couplings of 10-13 Hz and smaller axial-equatorial (Jₐₑ) couplings of 2-5 Hz.[10][11]

-

Equatorial Protons: Equatorial protons generally show small equatorial-axial (Jₑₐ) and equatorial-equatorial (Jₑₑ) couplings, both in the range of 2-5 Hz.[10]

For trans-4-aminocyclohexanol, the H-1 and H-4 protons are axial in the stable diequatorial conformation, leading to characteristically large coupling constants.[7][12] In contrast, for the more stable conformer of cis-4-aminocyclohexanol, one of these protons will be axial and the other equatorial, resulting in a different pattern of coupling constants.[10]

| Isomer | H-1 Position (in stable conformer) | H-4 Position (in stable conformer) | Expected H-1 Coupling Pattern |

| trans | Axial | Axial | Large Jₐₐ (~10-13 Hz) |

| cis | Axial | Equatorial | Large Jₐₐ and smaller Jₐₑ |

Table 1: Expected ¹H NMR coupling patterns for 4-aminocyclohexanol isomers.

Computational Chemistry Workflow

Quantum mechanical calculations can provide quantitative predictions of the relative energies of different conformers.[13]

Figure 2: Workflow for computational stability analysis.

This computational approach allows for the calculation of the energy difference between the cis and trans isomers, corroborating the experimental findings and providing a deeper understanding of the energetic landscape.

The Role of Intramolecular Hydrogen Bonding

In some substituted cyclohexanols, intramolecular hydrogen bonding can play a significant role in stabilizing conformations that would otherwise be sterically unfavorable.[14][15] For cis-4-aminocyclohexanol, a hydrogen bond could potentially form between the axial hydroxyl group and the equatorial amino group (or vice versa).

However, in the case of a 1,4-disubstituted cyclohexane, the distance between the amino and hydroxyl groups is generally too large for a strong intramolecular hydrogen bond to form. Therefore, while this factor should be considered, its influence on the overall thermodynamic stability of 4-aminocyclohexanol isomers is expected to be minimal compared to the dominant effect of steric hindrance. The stability is primarily dictated by the minimization of 1,3-diaxial interactions.

Implications for Drug Development

The pronounced thermodynamic stability of the trans isomer of 4-aminocyclohexanol has significant implications for its use as a building block in pharmaceutical synthesis.[8][16][17]

-

Synthetic Strategy: Reactions that produce 4-aminocyclohexanol are likely to yield the trans isomer as the major product under thermodynamic control.

-

Conformational Rigidity: The high energetic barrier to ring flipping in trans-4-aminocyclohexanol provides a rigid scaffold, which can be advantageous in designing ligands that require a well-defined three-dimensional structure for optimal binding to a biological target.

-

Physicochemical Properties: The equatorial positioning of the polar amino and hydroxyl groups in the trans isomer can influence properties such as solubility and membrane permeability.

Conclusion

The thermodynamic stability of trans-4-aminocyclohexanol is substantially greater than that of its cis diastereomer. This stability arises from its ability to adopt a diequatorial chair conformation, which effectively minimizes destabilizing 1,3-diaxial steric interactions. In contrast, the cis isomer is forced to have one substituent in an axial position, leading to inherent steric strain. This fundamental difference in stability, readily verifiable through NMR spectroscopy and computational modeling, is a critical consideration for chemists and pharmaceutical scientists utilizing the 4-aminocyclohexanol scaffold in molecular design and synthesis.

References

- Vertex AI Search. (n.d.). 1,3-diaxial interaction - Substituted cyclohexanes.

- BenchChem. (2025). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol.

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.

- Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane.

- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.

- Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry.

- BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.

- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Mendoza, O. J., et al. (2022).

- Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki.

- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.

- University of Groningen research portal. (2023, March 31). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions.

- SciELO. (2023, May 12). APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS.

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- RSC Publishing. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.

- Wikipedia. (n.d.). A value.

- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes.

- Scimplify. (n.d.). Trans-4-Amino Cyclohexanol (4-TAC).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understanding 1,3-Diaxial Interactions in Cyclohexane - Oreate AI Blog [oreateai.com]

- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. westmont.edu [westmont.edu]

- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 13. research.rug.nl [research.rug.nl]

- 14. scielo.br [scielo.br]

- 15. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. d-nb.info [d-nb.info]

- 17. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]

Solubility of trans-4-Amino-acetate Cyclohexanol Hydrochloride in organic solvents

Technical Analysis: Solubility Profile of trans-4-Aminocyclohexanol Hydrochloride & Acetate Derivatives

Executive Summary

This technical guide addresses the solubility characteristics of trans-4-aminocyclohexanol hydrochloride and its acetate-ester derivatives. The nomenclature "trans-4-Amino-acetate Cyclohexanol Hydrochloride" presents a chemical ambiguity, likely referring to either trans-4-aminocyclohexyl acetate hydrochloride (the ester derivative) or a conflation with the parent compound trans-4-aminocyclohexanol hydrochloride (a critical intermediate for Ambroxol synthesis).[1][2]

This analysis focuses on the hydrochloride salt form , as the ionic lattice structure dominates the solubility profile, rendering the compound highly soluble in water and distinctively selective in organic solvents.[1] We provide a thermodynamic framework for solvent selection, critical for process chemists optimizing recrystallization yields and purity.

Structural & Thermodynamic Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between Crystal Lattice Energy and Solvation Enthalpy .[1]

The Ionic Lattice Barrier

As a hydrochloride salt, the molecule exists as an ionic lattice held together by strong electrostatic forces between the protonated amine (

-

Implication: Non-polar solvents (Hexane, Toluene) cannot overcome this lattice energy.[1] Dissolution requires a solvent with a high dielectric constant (

) or strong hydrogen-bonding capability.[1]

The "Acetate" Modification Effect

-

Alcohol Form (trans-4-aminocyclohexanol HCl): Contains a free hydroxyl (-OH) group and a protonated amine.[1][2] Highly hydrophilic.[1]

-

Acetate Ester Form (trans-4-aminocyclohexyl acetate HCl): The hydroxyl is capped with an acetyl group.[1][2] This slightly reduces the polarity of the cyclohexane ring and removes one hydrogen bond donor, theoretically increasing solubility in mid-polar solvents (e.g., Dichloromethane, Chloroform) compared to the free alcohol, though the salt nature still dictates overall behavior.[1]

Solubility Profile: Solvent Compatibility Matrix

The following data synthesizes industrial solubility behaviors for 4-aminocyclohexane derivatives (HCl salts).

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Protic Polar | Water ( | High (>100 mg/mL) | Strong ion-dipole interactions break the ionic lattice.[1][2] |

| Protic Polar | Methanol (MeOH) | Moderate | Soluble, but significantly less than water.[1][2] Often used for hot recrystallization. |

| Protic Polar | Ethanol / Isopropanol | Low / Sparingly | Dielectric constant drops; solubility decreases rapidly with chain length.[1][2] |

| Aprotic Polar | DMSO, DMF | High | High dielectric constant solvates the cation effectively.[1][2] |

| Aprotic Polar | Acetone, THF, Ethyl Acetate | Insoluble / Trace | Critical Antisolvents. These solvents do not stabilize the ions sufficiently.[1][2] |

| Non-Polar | Hexane, Toluene, Ether | Insoluble | Lack of dipole moment prevents interaction with the salt.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | The "Acetate" ester variant shows better solubility here than the alcohol form.[1][2] |

Process Insight: The steep solubility gradient between Methanol (moderate) and Acetone (insoluble) makes this pair the "Gold Standard" for antisolvent crystallization of this compound.[1][2]

Visualization: Solvation & Crystallization Logic

The following diagram illustrates the thermodynamic decision tree for solvent selection and the mechanism of antisolvent crystallization.

Figure 1: Solubility thermodynamics and antisolvent crystallization workflow. The HCl salt requires high-dielectric solvents to dissolve, while low-dielectric solvents trigger controlled precipitation.[1]

Detailed Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To quantify the exact solubility limit in a specific organic solvent (e.g., Methanol) at ambient temperature.[1][2]

Reagents:

Workflow:

-

Saturation: Add excess solid compound (approx. 500 mg) to 5 mL of the solvent in a sealed vial.

-

Equilibration: Sonicate for 15 minutes, then stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1][2]

-

Quantification: Dry the residue at 50°C under vacuum (10 mbar) for 4 hours. Weigh the residue.[1][2]

Protocol: Purification via Antisolvent Crystallization

Objective: To purify the compound from synthesis impurities using the Methanol/Acetone system.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve crude trans-4-aminocyclohexanol HCl in the minimum amount of hot Methanol (60°C).

-

Note: If the solution is colored, treat with activated carbon for 30 mins and filter while hot.[1]

-

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Antisolvent Addition: Slowly add Acetone (or Diethyl Ether) dropwise with vigorous stirring.[1][2]

-

Ratio: Target a final solvent ratio of 1:3 (Methanol:Acetone).

-

Observation: A white crystalline precipitate should form immediately.[1]

-

-

Aging: Cool the slurry to 0–4°C in an ice bath for 2 hours to maximize yield.

-

Isolation: Filter via vacuum filtration.[1][2] Wash the cake with cold Acetone.

-

Drying: Dry in a vacuum oven at 45°C.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Keep < 60°C during drying | Amino-esters can undergo hydrolysis or degradation at high temps; HCl salts can lose HCl if heated excessively in open air.[1][2] |

| Moisture Control | Use Anhydrous Solvents | The compound is hygroscopic .[1][2] Moisture acts as a "co-solvent," preventing crystallization and lowering yield.[1] |

| Isomer Purity | trans vs cis | The trans isomer is thermodynamically more stable and typically less soluble than the cis isomer, aiding purification by fractional crystallization.[1][2] |

References

-

BenchChem Technical Support. (2025).[1][3][4] Solubility Profile of 4-Aminocyclohexanol in Organic Solvents: A Technical Guide. Retrieved from [1][5]

-

ChemicalBook. (2026).[1][2] trans-4-Aminocyclohexanol Hydrochloride Properties and Applications. Retrieved from [1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet: trans-4-Aminocyclohexanol hydrochloride.[1][6][7] Retrieved from

-

CymitQuimica. (2025).[1][2] Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride: Structure and Solubility.[1][2][5] Retrieved from [1]

-

Sigma-Aldrich. (2026).[1][6] Product Specification: trans-4-Aminocyclohexanol hydrochloride 97%.[1][6] Retrieved from [1]

Sources

- 1. CAS 76308-26-4: (trans-4-Aminocyclohexyl)acetic acid ethyl… [cymitquimica.com]

- 2. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride price,buy Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 5. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Chemoenzymatic synthesis of trans-4-aminocyclohexanol.

An Application Guide to the Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol

Abstract

trans-4-Aminocyclohexanol is a pivotal bifunctional building block in medicinal chemistry, integral to the synthesis of numerous pharmaceutical compounds, including the secretolytic agent ambroxol and the HCV protease inhibitor lomibuvir.[1] Traditional chemical syntheses, such as the catalytic hydrogenation of p-aminophenol derivatives, often yield mixtures of cis and trans isomers, necessitating challenging purification steps.[1][2] This application note details a robust and highly stereoselective chemoenzymatic protocol that leverages a one-pot, two-enzyme cascade to produce trans-4-aminocyclohexanol with high diastereomeric purity. By employing a keto reductase (KRED) and a trans-selective amine transaminase (ATA), this method offers significant advantages over classical routes, including milder reaction conditions, enhanced safety, and superior control of stereochemistry.

Principle of the Chemoenzymatic Cascade

The synthesis begins with the symmetric and potentially bio-based precursor, 1,4-cyclohexanedione.[1][3] The transformation to trans-4-aminocyclohexanol is achieved through a sequential, one-pot enzymatic cascade involving two distinct catalytic steps.

Step 1: Regioselective Monoreduction

A keto reductase (KRED) selectively reduces one of the two carbonyl groups of 1,4-cyclohexanedione to yield the intermediate, 4-hydroxycyclohexanone. The success of this step hinges on the high regioselectivity of the KRED, which must efficiently discriminate between the diketone starting material and the hydroxyketone product to prevent the formation of the undesired 1,4-cyclohexanediol by-product.[1][3] This transformation requires a nicotinamide cofactor, typically NAD(P)H, which is regenerated in situ.

Step 2: Stereoselective Amination

The 4-hydroxycyclohexanone intermediate is then aminated by a stereocomplementary amine transaminase (ATA). For the synthesis of the target molecule, a trans-selective ATA (e.g., ATA-234) is crucial.[2][4] ATAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone acceptor.[2][5] The enzyme's chiral active site directs the addition of the amino group to one prochiral face of the ketone, establishing the desired trans stereochemistry with high fidelity.[5]

The modularity of this system is a key advantage; by selecting a cis-selective ATA, the same precursor can be used to synthesize cis-4-aminocyclohexanol, demonstrating the versatility of this enzymatic platform.[1]

Materials and Reagents

Equipment

-

Jacketed glass reactor or temperature-controlled shaker-incubator

-

Magnetic stirrer and stir bars

-

pH meter and probe

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for reaction monitoring

-

Centrifuge for cell lysate separation (if applicable)

-

Lyophilizer (for enzyme preparation, if needed)

-

Standard laboratory glassware

Enzymes and Chemicals

| Reagent | Supplier / Grade | Notes |

| 1,4-Cyclohexanedione | High Purity (>98%) | Starting substrate. |

| Keto Reductase (KRED) | e.g., from Lactobacillus kefir (LK-KRED) | Must be regioselective for mono-reduction.[1] |

| Amine Transaminase (ATA) | e.g., ATA-234 (trans-selective) | Lyophilized powder or cell-free extract.[2][4] |

| Isopropylamine (IPA) | ≥99% | Common amine donor; generates acetone by-product. |

| Pyridoxal-5'-Phosphate (PLP) | ≥98% | Essential cofactor for ATA. |

| NADP⁺ or NAD⁺ | ≥95% | Essential cofactor for KRED. |

| Isopropanol (IPA) | Reagent Grade | Used for in situ regeneration of NAD(P)H for KRED. |

| Sodium Phosphate (mono- & dibasic) | Analytical Grade | For buffer preparation. |

| Deionized Water | High Purity (18.2 MΩ·cm) | |

| Solvents for Extraction/Purification | e.g., Toluene, Ethyl Acetate | HPLC or reagent grade. |

Detailed Experimental Protocol

This protocol describes a one-pot, sequential synthesis at a laboratory scale.

Reaction Buffer Preparation

-

Prepare a 100 mM sodium phosphate buffer.

-

Adjust the pH of the buffer to 7.0 - 8.0 using concentrated NaOH or H₃PO₄. A pH of 7.0 is a good starting point for compatibility between many KREDs and ATAs.[1][3]

-

Filter-sterilize the buffer if necessary.

One-Pot Synthesis Procedure

-

Reactor Setup: In a temperature-controlled vessel, add 30 mL of the 100 mM sodium phosphate buffer.[4] Begin stirring at a moderate speed (e.g., 250 rpm).[4]

-

Reagent Addition: To the buffer, add the following reagents to achieve the desired final concentrations:

-

Enzyme Addition:

-

Incubation:

-

Reaction Monitoring:

-

Quench the reaction in the aliquots by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) or by heat treatment to denature the enzymes.[2]

-

Analyze the samples by HPLC or GC to determine the consumption of 1,4-cyclohexanedione and the formation of 4-hydroxycyclohexanone and the final cis/trans-4-aminocyclohexanol products.[2]

-

-

Reaction Termination: Once the reaction has reached completion (typically >90% conversion), terminate the entire batch by adding an organic solvent or by heating.

Product Isolation and Purification

-

Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzymes and any cell debris. Collect the supernatant.

-

Crystallization (Isomer Separation): The separation of trans and cis isomers is effectively achieved via crystallization.

-

Adjust the pH of the aqueous supernatant to >13.5 by adding a strong base like NaOH or KOH.[2]

-

Cool the alkaline solution slowly to a temperature as low as -10°C.[2][7]

-

The trans-4-aminocyclohexanol will preferentially crystallize out of the solution.

-

Collect the crystals by filtration and wash with a small amount of cold water or an appropriate solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene to remove adhered water.[8]

-

Process Optimization and Data

Achieving high yield and diastereoselectivity requires careful optimization of several parameters. The enzyme choice remains the most critical factor for stereochemical control.

Key Parameter Optimization

| Parameter | Optimal Range | Rationale & Causality |

| pH | 7.0 - 8.0 | Must be a compromise to ensure stability and activity for both KRED and ATA. Extreme pH values can lead to enzyme denaturation.[1][6] |

| Temperature | 30 - 40°C | Balances enzyme activity with stability. Higher temperatures increase reaction rates but may lead to faster enzyme inactivation over long reaction times.[2][9] |

| Amine Donor | >2 molar equivalents | A stoichiometric excess is required to shift the transamination equilibrium towards product formation.[5] |

| Co-solvents | < 5% (v/v) | While some organic co-solvents (e.g., DMSO) can sometimes improve selectivity, high concentrations are generally detrimental to enzyme stability.[1][10] |

| Enzyme Ratio | Empirically Determined | The ratio of KRED to ATA should be balanced to prevent the accumulation of the 4-hydroxycyclohexanone intermediate, which can inhibit the ATA in some cases.[4] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion / Stalled Reaction | 1. Enzyme inactivation (pH/temp drift).2. Cofactor degradation or limitation.3. Substrate/product inhibition. | 1. Verify and control pH and temperature throughout the reaction.2. Add fresh cofactors.3. Lower initial substrate concentration; investigate fed-batch strategies. |

| Poor trans:cis Isomer Ratio | 1. Suboptimal ATA selection.2. Reaction conditions favor the cis product. | 1. Screen a panel of ATAs; ATA-234 is a known trans-selective enzyme.[4]2. Perform a temperature and pH optimization screen.3. Consider protein engineering of the ATA to enhance trans-selectivity.[4] |

| High By-product Formation (Diol or Diamine) | 1. KRED lacks regioselectivity.2. ATA acts on the starting diketone. | 1. Screen for a KRED that selectively reduces the diketone over the hydroxyketone.[1]2. Screen for an ATA that shows low activity towards 1,4-cyclohexanedione. |

Mechanistic Insight: The Transaminase Catalytic Cycle

Understanding the mechanism of the key stereochemistry-determining step is vital for troubleshooting and enzyme engineering efforts.

The cycle proceeds via two half-reactions. In the first, the PLP cofactor, initially bound to the enzyme as an internal aldimine, reacts with the amine donor to form an external aldimine. This is converted to pyridoxamine phosphate (PMP), releasing the ketone by-product. In the second half-reaction, the PMP form of the enzyme reacts with the ketone substrate (4-hydroxycyclohexanone). This forms a new external aldimine, which is then hydrolyzed to release the chiral amine product and regenerate the enzyme's PLP cofactor, completing the catalytic cycle.[5]

References

-

Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. Available from: [Link]

-

Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

-

Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. Available from: [Link]

-

Contente, M. L., et al. (2015). ω-Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry, 13(31), 8434-8442. Available from: [Link]

-

Entrechem. (n.d.). Biocatalysis Publications. Retrieved from [Link]

-

Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

-

O'Sullivan, B., et al. (2016). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 113(4), 747-756. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Transaminase Reagent Guide. Retrieved from [Link]

-

Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 79. Available from: [Link]

-

Honda, T., et al. (1997). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 61(12), 2090-2094. Available from: [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. Retrieved from [Link]

-

Bechi, B., et al. (2015). Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses. ChemCatChem, 7(13), 2098-2104. Available from: [Link]

-

Borowiecki, P., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 10(11), 1344. Available from: [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

Cossy, J., et al. (2009). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 14(8), 3045-3056. Available from: [Link]

-

Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

-

Pellizzoni, M., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. Transaminase - Wordpress [reagents.acsgcipr.org]

- 6. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]

- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 8. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of trans-4-Acetamidocyclohexanol Acetate

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of trans-4-acetamidocyclohexanol acetate (CAS 27489-60-7). This compound serves as a critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol) and phosphodiesterase inhibitors (e.g., Cilostazol metabolites).

The primary synthetic challenge lies in the separation of cis and trans isomers derived from the hydrogenation of 4-acetamidophenol (Paracetamol) or 4-aminophenol. While hydrogenation typically yields a thermodynamic mixture (often ~30:70 cis:trans), this protocol utilizes a reactive crystallization strategy . By converting the hydroxyl group to an acetate ester using acetic anhydride, the solubility differential between the cis and trans diesters in ethyl acetate is significantly amplified, allowing for the isolation of high-purity trans-isomer (>99%) without chromatographic separation.

Reaction Mechanism & Strategy

The synthesis proceeds via the O-acetylation of a mixture of cis- and trans-4-acetamidocyclohexanol. The starting material typically contains a pre-installed acetamido group (N-acetylation). The subsequent O-acetylation with acetic anhydride yields the di-acetylated species.

Stereochemical Rationale

-

Conformational Locking: The cyclohexane ring adopts a chair conformation. In the trans-isomer, both the acetamido and acetate groups can adopt equatorial positions, leading to a linear, chemically stable, and highly packable crystal lattice.

-

Solubility Differential: The cis-isomer, forced to have one axial substituent, disrupts crystal packing, resulting in higher solubility in moderately polar solvents like ethyl acetate. This difference is exploited to drive the trans product out of solution during cooling.

Pathway Diagram

Figure 1: Process flow for the stereoselective synthesis and isolation of trans-4-acetamidocyclohexanol acetate.[1]

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| 4-Acetamidocyclohexanol (cis/trans mix) | 27489-60-7* | >95% | Substrate |

| Acetic Anhydride | 108-24-7 | ACS Reagent | Acetylating Agent |

| Ethyl Acetate | 141-78-6 | HPLC Grade | Recrystallization Solvent |

| Nitrogen (gas) | 7727-37-9 | UHP | Inert Atmosphere |

*Note: CAS 27489-60-7 refers generally to the trans-isomer or the mix depending on the vendor specification. Ensure starting material is the reduced cyclohexanol form.

Equipment

-

Reactor: 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.

-

Heating: Oil bath or heating mantle with PID controller.

-

Filtration: Buchner funnel with vacuum flask.

-

Analysis: GC-FID or HPLC (C18 column) for isomer ratio determination.[2]

Experimental Protocol

Phase 1: O-Acetylation (Esterification)

-

Setup: Purge the 3-neck flask with nitrogen.

-

Charging: Add 157.2 g (1.0 mol) of 4-acetamidocyclohexanol (isomer mixture) to the flask.

-

Reagent Addition: Slowly add 112.3 g (1.1 mol) of Acetic Anhydride while stirring.

-

Note: The reaction is exothermic.[3] Monitor internal temperature; do not exceed 60°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 130-140°C) .

-

Duration: Maintain reflux for 2 to 4 hours .

-

Checkpoint: Monitor reaction progress via TLC or GC. Completion is defined by the disappearance of the mono-acetate starting material.

-

Phase 2: Solvent Exchange & Workup

-

Distillation: Switch the condenser to distillation mode. Apply mild vacuum (if available) or distill at atmospheric pressure to remove acetic acid byproduct and excess acetic anhydride.

-

Target: Remove volatiles until the pot temperature reaches ~85°C and the volume is reduced significantly.

-

-

Solvent Addition: Cool the residue to roughly 60-70°C (do not allow to solidify). Add 500 mL of Ethyl Acetate .

-

Dissolution: Heat the mixture back to reflux (~77°C) until all solids are completely dissolved.

Phase 3: Stereoselective Crystallization

-

Cooling Ramp: Turn off the heat. Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Critical: Rapid cooling may trap the cis-isomer. Slow cooling promotes the growth of pure trans crystals.

-

-

Final Chill: Further cool the slurry to 5–15°C using an ice bath for 1 hour to maximize yield.

-

Filtration: Filter the white crystalline solid using a Buchner funnel.

-

Washing: Wash the filter cake with 50 mL of cold Ethyl Acetate (0°C) .

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Data Analysis & Validation

Expected Results

The following data represents typical results obtained using a starting material ratio of 30:70 (cis:trans).

| Parameter | Specification | Typical Result | Method |

| Appearance | White Crystalline Solid | Conforms | Visual |

| Melting Point | 158 – 161 °C | 159.5 °C | Capillary MP |

| Molar Yield | 40 – 50% (Overall) | 48% | Gravimetric |

| Trans-Isomer Recovery | > 65% of theoretical | 68% | Calculated |

| Purity (GC/HPLC) | ≥ 98.0% | 99.3% | Area % |

Troubleshooting Guide

-

Low Yield: If the yield is <40%, the volume of ethyl acetate may be too high. Concentrate the mother liquor by 20% and re-cool.

-

Low Purity (<98%): If the melting point is <155°C, cis-isomer contamination is likely. Recrystallize the crude solid again using hot ethyl acetate (1:5 w/v ratio).

Safety & Compliance

-

Acetic Anhydride: Highly corrosive and a lachrymator. Causes severe burns. Reacts violently with water. Handle in a fume hood.

-

Ethyl Acetate: Flammable liquid and vapor. Keep away from heat/sparks.

-

Waste Disposal: The mother liquor contains acetic acid and the cis-isomer. Neutralize with sodium bicarbonate before disposal or recover solvent via distillation.

References

- Patent CN101628879B. Preparation method of trans-4-acetamido cyclohexanol acetate.

-

Sviatenko, O., et al. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.[4] Available at: [Link] (Accessed Oct 2025).

Sources

- 1. CN101628879B - Preparation method of trans-4-acetamido cyclohexanol acetate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

Recrystallization method for purification of trans-4-Amino-acetate Cyclohexanol Hydrochloride

Application Note: High-Purification Recrystallization of trans-4-Amino-acetate Cyclohexanol Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the recrystallization of ** trans-4-Amino-acetate Cyclohexanol Hydrochloride** (also referred to as trans-4-aminocyclohexyl acetate hydrochloride). This compound is a critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol derivatives) and peptide linkers.

The primary challenge in purifying this moiety is twofold:

-

Stereochemical Purity: Efficiently separating the desired trans-isomer (thermodynamically more stable, higher melting point) from the cis-isomer impurity.

-

Hydrolytic Stability: The acetate ester bond is susceptible to acid-catalyzed hydrolysis if moisture is present during the heating phase.

This protocol utilizes a binary solvent system (Anhydrous Ethanol / Acetonitrile) to maximize yield while ensuring >99.5% isomeric purity.

Physicochemical Context & Solubility Logic

To design a self-validating protocol, we must understand the intermolecular forces at play:

-

The Solute: The trans-isomer possesses a planar, rigid chair conformation allowing for tight crystal packing (higher lattice energy). The cis-isomer, with axial/equatorial substituents, disrupts this packing, making it more soluble in polar organic solvents.

-

The Solvent System:

-

Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) . High dielectric constant dissolves the ionic hydrochloride salt effectively at elevated temperatures.

-

Solvent B (Anti-Solvent): Acetonitrile (ACN) .[1] A polar aprotic solvent that reduces the solubility of the salt without providing protons for hydrolysis. It acts to "squeeze" the salt out of solution upon cooling, preferentially precipitating the less soluble trans-isomer.

-

Critical Process Parameter (CPP): Water content must be kept <0.5% to prevent the conversion of the ester back to trans-4-aminocyclohexanol.

Experimental Protocol

Materials

-

Crude Material: trans-4-Amino-acetate Cyclohexanol HCl (Assumed purity ~85-90%, containing cis-isomer).

-

Solvent A: Ethanol, Absolute (Anhydrous, >99.5%).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Equipment: Jacketed glass reactor (or round-bottom flask) with reflux condenser, nitrogen inlet, and programmable cryostat.

Step-by-Step Methodology

Step 1: Dissolution (The Saturation Point)

-

Charge 10.0 g of crude trans-4-Amino-acetate Cyclohexanol HCl into the reactor.

-

Add 30 mL of Anhydrous Ethanol (3 vol).

-

Heat the mixture to Reflux (78°C) under a gentle stream of Nitrogen (to exclude moisture).

-

Observation: The solid should fully dissolve. If turbidity persists (likely inorganic salts or polymerized impurities), perform a hot filtration through a sintered glass funnel.

Step 2: Anti-Solvent Addition (The Nucleation Trigger)

-

Maintain temperature at 70-75°C .

-

Slowly add 60 mL of Acetonitrile (6 vol) dropwise over 20 minutes.

-

Note: Adding ACN too fast may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

-

-

The solution should remain clear or turn slightly cloudy. If heavy precipitation occurs immediately, add 5 mL of Ethanol to redissolve, ensuring a controlled crystallization during cooling.

Step 3: Controlled Cooling (The Stereoselective Phase)

-

Ramp down temperature from 75°C to 25°C at a rate of 10°C per hour .

-

Once at 25°C, hold for 1 hour.

-

Further cool to 0°C to -5°C and hold for 2 hours to maximize yield.

Step 4: Isolation and Drying

-

Filter the white crystalline solid under vacuum (inert gas blanket preferred).

-

Wash the cake twice with 10 mL of cold Acetonitrile/Ethanol (2:1) mixture.

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Warning: Do not exceed 50°C to avoid thermal degradation of the ester.

-

Data Summary & Expected Results

| Parameter | Crude Input | Purified Output | Method of Verification |

| Appearance | Off-white / Beige powder | White crystalline needles | Visual Inspection |

| Purity (HPLC) | 85 - 92% | > 99.5% | C18 Column, Phosphate buffer/ACN |

| Isomeric Ratio (trans:cis) | ~ 80:20 | > 99:1 | 1H-NMR (coupling constants) |

| Yield | N/A | 75 - 82% | Gravimetric |

| Melting Point | Broad (160-170°C) | Sharp (225-227°C ) | DSC / Capillary MP |

Process Visualization (Workflow)

The following diagram illustrates the critical path and decision points for the purification process.

Figure 1: Workflow for the purification of trans-4-Amino-acetate Cyclohexanol HCl, highlighting the critical anti-solvent addition and cooling phases.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, the following analytical checks are mandatory:

-

1H-NMR Spectroscopy (Stereochemistry Check):

-

Diagnostic Signal: The methine proton (CH-NH2) on the cyclohexane ring.

-

** Trans Isomer:** Appears as a triplet of triplets (tt) with large coupling constants (

), indicating axial-axial interactions characteristic of the trans form. -

** Cis Isomer:** Appears as a narrower multiplet (smaller

values), indicating axial-equatorial coupling. -

Reference: See BenchChem protocols for NMR characterization of cyclohexane derivatives [1].

-

-

HPLC Analysis (Chemical Purity):

References

-

Google Patents. (2011). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl (CN102224130B).[6] Retrieved from

Sources

- 1. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 4. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]

- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Stereoselective Separation of Cis and Trans Isomers of Aminocyclohexanol

Introduction

The stereochemical configuration of aminocyclohexanol is a critical determinant of its biological activity and chemical properties, making the effective separation of its cis and trans isomers a paramount concern in pharmaceutical research, drug development, and synthetic chemistry. The spatial arrangement of the amino and hydroxyl groups on the cyclohexyl ring dictates molecular interactions with biological targets and can significantly influence the efficacy and safety of active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for the stereoselective quantification of these isomers are essential for quality control, process monitoring, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1] This application note presents two distinct and validated HPLC methodologies for the separation of cis and trans aminocyclohexanol isomers: a direct approach utilizing a chiral stationary phase (CSP) under normal phase conditions, and an indirect approach involving pre-column derivatization followed by separation on a conventional achiral reversed-phase column. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Methodology and Experimental Design

The separation of stereoisomers can be approached in two primary ways: directly, by employing a chiral environment that interacts differently with each isomer, or indirectly, by converting the isomers into diastereomers that can be separated on a standard achiral column.[1]

Method 1: Direct Separation using a Chiral Stationary Phase (Normal Phase)

This method leverages the differential interaction of the cis and trans isomers with a chiral stationary phase, leading to their separation based on the stability of the transient diastereomeric complexes formed.[2] Polysaccharide-based CSPs are particularly effective for this type of separation.[3]

Scientific Rationale: The distinct three-dimensional structures of the cis and trans isomers of aminocyclohexanol allow for differential binding to the chiral cavities or surfaces of the stationary phase. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the ring, leading to a more linear and less sterically hindered molecule compared to the cis isomer, where both groups are on the same side. This structural difference results in varying degrees of interaction (e.g., hydrogen bonding, dipole-dipole interactions) with the chiral selector, causing one isomer to be retained longer on the column than the other. The use of a non-polar mobile phase (normal phase) is crucial as it minimizes interactions between the solvent and the polar functional groups of the analytes, thereby maximizing the selective interactions with the stationary phase.[4]

Method 2: Indirect Separation via Pre-Column Derivatization (Reversed-Phase)

This approach involves a chemical reaction to convert the aminocyclohexanol isomers into diastereomeric derivatives using a chiral derivatizing agent. These newly formed diastereomers have different physicochemical properties and can be readily separated on a standard achiral column, such as a C18 column.[1]

Scientific Rationale: Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), creates two distinct diastereomers from the cis and trans aminocyclohexanol. Diastereomers, unlike the original isomers, have different physical properties, including polarity and hydrophobicity, which allows for their separation using conventional reversed-phase chromatography.[5] The derivatization not only facilitates separation but can also enhance detection by introducing a strong chromophore into the molecule, which is particularly useful as aminocyclohexanol itself lacks a strong UV chromophore.[6][7] A reversed-phase method is ideal here, as the separation of the more complex and often more hydrophobic derivatives is effectively achieved based on their differential partitioning between the polar mobile phase and the non-polar stationary phase.[8]

Experimental Workflow

The selection and development of an appropriate HPLC method for the separation of aminocyclohexanol isomers can be systematically approached as illustrated in the following workflow diagram.

Caption: Workflow for HPLC method development for aminocyclohexanol isomers.

Protocols

Protocol 1: Direct Separation on a Polysaccharide-Based Chiral Stationary Phase (Normal Phase)

1. Materials and Reagents:

- Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

- Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

- HPLC System: Standard HPLC or UHPLC system with a UV detector.

- Sample: Mixture of cis and trans aminocyclohexanol isomers.

2. HPLC System Preparation:

- Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

- Set the column temperature to 25 °C.

- Set the UV detector wavelength to 210 nm, as aminocyclohexanol lacks a strong chromophore at higher wavelengths.

3. Sample Preparation:

- Dissolve the aminocyclohexanol isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

- Filter the sample through a 0.45 µm syringe filter prior to injection.

4. HPLC Run:

- Inject 10 µL of the prepared sample onto the column.

- Run the analysis for a sufficient time to allow for the elution of both isomers.

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent (Reversed-Phase)

1. Materials and Reagents:

- Derivatizing Reagent: 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's Reagent) in acetone.

- Buffer: 50 mM Sodium Bicarbonate buffer (pH 9.0).

- Quenching Solution: 2M Hydrochloric Acid (HCl).

- Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

- HPLC System: Standard HPLC or UHPLC system with a UV detector.

- Sample: Mixture of cis and trans aminocyclohexanol isomers.

2. Derivatization Protocol:

- To 50 µL of a 1 mg/mL solution of the aminocyclohexanol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of the 1% FDAA solution in acetone.

- Incubate the mixture at 40 °C for 1 hour in a heating block or water bath.

- After incubation, cool the reaction mixture to room temperature.

- Neutralize the reaction by adding 20 µL of 2M HCl.

- The sample is now ready for HPLC analysis.

3. HPLC System Preparation:

- Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

- Set the column temperature to 30 °C.

- Set the UV detector wavelength to 340 nm, the absorbance maximum for the FDAA derivatives.

4. HPLC Run:

- Inject 10 µL of the derivatized sample onto the column.

- Run a gradient elution, for example: 20-80% B over 20 minutes.

- Hold at 80% B for 5 minutes before returning to the initial conditions for re-equilibration.

Expected Results and Discussion

The following table summarizes the key parameters and expected performance for the two described HPLC methods.

| Parameter | Method 1: Direct (Chiral) | Method 2: Indirect (Derivatization) |

| Stationary Phase | Polysaccharide-based CSP | C18 Reversed-Phase |

| Mobile Phase | n-Hexane/Isopropanol/DEA | Gradient of Water/Acetonitrile with 0.1% TFA |

| Detection Wavelength | 210 nm | 340 nm |

| Expected Retention Time | Varies, baseline separation expected | Varies, baseline separation expected |

| Resolution (Rs) | > 1.5 | > 1.5 |

| Advantages | Direct analysis, no sample derivatization | Uses standard achiral columns, enhanced detection |

| Considerations | Requires specialized, expensive chiral column | Requires additional sample preparation step |

Discussion:

The direct method offers the advantage of simplicity in sample preparation. However, the selection of the appropriate chiral stationary phase can be empirical and may require screening of several columns.[9] The addition of a small amount of a basic modifier like diethylamine to the mobile phase is often necessary to improve peak shape and reduce tailing for basic analytes like aminocyclohexanol.

The indirect method, while involving an extra derivatization step, is highly versatile as it employs widely available and robust C18 columns.[8] The derivatization with FDAA not only enables the separation of the isomers but also significantly enhances the sensitivity of the method due to the strong UV absorbance of the dinitrophenyl group.[6] The use of a gradient elution in the reversed-phase method allows for the efficient separation of the diastereomeric derivatives, which may have different hydrophobicities.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Resolution | Inappropriate mobile phase composition or flow rate. | Method 1: Adjust the ratio of hexane to isopropanol. A higher percentage of alcohol will decrease retention times. Method 2: Optimize the gradient slope and duration. A shallower gradient may improve resolution. |

| Peak Tailing | Secondary interactions with the stationary phase. | Method 1: Ensure the concentration of the amine modifier (e.g., DEA) is optimal (typically 0.1%). Method 2: Ensure the pH of the mobile phase is low enough (e.g., with TFA) to protonate the analytes and minimize silanol interactions. |

| Inconsistent Retention Times | Inadequate column equilibration or temperature fluctuations. | Ensure the column is fully equilibrated before each injection. Use a column oven to maintain a constant temperature. |

| No Peaks or Very Small Peaks | Method 1: Low UV absorbance of the analyte. Method 2: Incomplete derivatization reaction. | Method 1: Increase sample concentration. Method 2: Ensure the pH of the derivatization buffer is correct (pH 9.0) and that the incubation time and temperature are sufficient. |

References

-

SIELC Technologies. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

ResearchGate. Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. Available at: [Link]

-

I.B.S. Chiral HPLC Method Development. I.B.S. Available at: [Link]

-

Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Regis Technologies. Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]

-

ResearchGate. How to separate isomers by Normal phase HPLC?. ResearchGate. Available at: [Link]

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]

-

LCGC International. Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

-

Wiley Online Library. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.

-

ScienceOpen. Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application of trans-4-Amino-acetate Cyclohexanol Hydrochloride in pharmaceutical intermediate synthesis

This guide details the application of trans-4-Amino-acetate Cyclohexanol Hydrochloride (chemically identified as trans-4-aminocyclohexyl acetate hydrochloride or the acetate ester of trans-4-aminocyclohexanol). This compound serves as a critical, stereochemically defined scaffold in the synthesis of mucolytic agents (e.g., Ambroxol), lipid-lowering drugs (e.g., Lomitapide), and novel PROTAC linkers.

Part 1: Strategic Overview & Chemical Identity

The Scaffold

trans-4-Amino-acetate Cyclohexanol Hydrochloride is the ester-protected salt form of trans-4-aminocyclohexanol . In pharmaceutical synthesis, the trans-1,4-disubstituted cyclohexane ring is a privileged structure because it imposes a rigid, linear geometry that improves metabolic stability and receptor binding compared to flexible alkyl chains or cis-isomers.

-

Chemical Name: trans-4-Aminocyclohexyl acetate hydrochloride[1][2][3][4][5][6][7]

-

CAS (Parent Alcohol): 27489-62-9 (trans-4-aminocyclohexanol)

-

Role: A "masked" bifunctional building block. The acetate group protects the hydroxyl functionality, allowing selective reactions at the amine center (e.g., N-alkylation, amidation) without competing O-alkylation.

Key Pharmaceutical Applications

| Therapeutic Area | Target API | Function of Scaffold |

| Respiratory | Ambroxol / Bromhexine | Provides the core cyclohexyl ring; the trans geometry is essential for mucolytic activity. |

| Cardiovascular | Lomitapide | Acts as a rigid spacer in the microsomal triglyceride transfer protein (MTP) inhibitor structure. |

| Oncology | Lomustine Derivatives | trans-4'-hydroxylomustine (metabolite/analog) utilizes the scaffold for blood-brain barrier penetration. |

| Drug Discovery | PROTAC Linkers | Used to create rigid linkers with defined exit vectors for E3 ligase recruitment. |

Part 2: Synthesis & Preparation Protocols[1][8][9]

Protocol A: Synthesis of trans-4-Aminocyclohexyl Acetate HCl

Objective: To synthesize high-purity trans-4-aminocyclohexyl acetate hydrochloride from trans-4-aminocyclohexanol, ensuring preservation of the trans stereochemistry.

Reagents:

-

trans-4-Aminocyclohexanol (1.0 eq)

-

Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

-

HCl in Dioxane (4M)

-

Solvent: Dichloromethane (DCM) or Isopropyl Acetate

Workflow:

-

Dissolution: Dissolve trans-4-aminocyclohexanol in anhydrous DCM under Nitrogen atmosphere.

-

Protection (Esterification):

-

Note: Direct acetylation can N-acetylate. To selectively O-acetylate, the amine is often protonated first, or a specific enzymatic route is used. However, a common chemical route involves N,O-diacetylation followed by selective N-deacetylation , OR using the hydrochloride salt of the starting material to deactivate the amine nucleophile.

-

Preferred Route (Acid Catalyzed): Reflux trans-4-aminocyclohexanol hydrochloride in glacial acetic acid/acetyl chloride. The protonated amine (

) is non-nucleophilic, directing acetylation to the hydroxyl group.

-

-

Reaction: Heat the mixture at 60°C for 4–6 hours.

-

Isolation: Cool to room temperature. The product, trans-4-aminocyclohexyl acetate hydrochloride, often precipitates or is crystallized by adding diethyl ether/heptane.

-

Filtration: Filter the white crystalline solid under inert gas (hygroscopic).

Protocol B: Application in N-Alkylation (Lomitapide Intermediate Synthesis)

Objective: Use the acetate-protected scaffold to perform selective N-alkylation without side reactions at the oxygen.

Reagents:

-

Alkyl Halide Electrophile (e.g., a fluorene derivative for Lomitapide) (1.0 eq)

-

Base:

(3.0 eq) or DIPEA -

Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

-

Free Basing (In-situ): Suspend the trans-4-aminocyclohexyl acetate HCl in DMF. Add

and stir for 30 minutes at room temperature to liberate the free amine. -

Coupling: Add the Alkyl Halide electrophile dropwise.

-

Heating: Heat the reaction mixture to 50–80°C (substrate dependent). Monitor by HPLC for the disappearance of the amine.

-

Critical Control Point: Ensure the temperature does not exceed 100°C to prevent thermal migration of the acetyl group from O to N (

acyl shift).

-

-

Workup: Quench with water, extract into Ethyl Acetate.

-

Deprotection (Optional): If the final drug requires the free alcohol (as in Ambroxol synthesis intermediates), treat the N-alkylated product with mild aqueous base (NaOH/MeOH) to hydrolyze the ester.

Part 3: Critical Quality Attributes (Stereochemistry)

The biological activity of these drugs depends strictly on the trans configuration. The cis isomer is often considered an impurity.

Stereochemical Validation:

-

1H NMR: The methine proton at position 1 (attached to Oxygen) in the trans isomer appears as a triplet of triplets (tt) with large coupling constants (

) due to diaxial coupling with adjacent protons. The cis isomer exhibits a narrower multiplet ( -

Melting Point: The trans isomers generally have higher melting points than cis isomers due to better crystal packing.

Part 4: Visualized Pathways

Diagram 1: Synthesis and Application Workflow

This diagram illustrates the conversion of the nitro-precursor to the active pharmaceutical ingredient via the acetate-protected intermediate.

Caption: Workflow for generating the acetate-protected scaffold and its downstream utilization in API synthesis.

Diagram 2: Stereochemical Control Logic

A decision tree for ensuring isomeric purity during the process.

Caption: Quality control logic for verifying the trans-diaxial configuration via NMR spectroscopy.

Part 5: References

-

BenchChem. (2025).[2][4][8] trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: Technical Guide and Synthesis. Retrieved from

-

ChemicalBook. (2025).[4] Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride Synthesis and Properties. Retrieved from [3]

-

González-Sabín, J., et al. (2020).[9] "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase". ChemCatChem. Retrieved from

-

Mylan Laboratories. (2016).[10] Process for preparation of lomitapide mesylate. Patent IN 2014CH03561.[10] Retrieved from

-

CymitQuimica. (2025).[4] Chemical Identity: (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1][2][4][5][6] Retrieved from

Sources

- 1. CAS 76308-26-4: (trans-4-Aminocyclohexyl)acetic acid ethyl… [cymitquimica.com]

- 2. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 7. CN106565510A - Preparation method for trans 4-amino-cyclohexyl acetate derivative - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. medkoo.com [medkoo.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Amino-acetate Cyclohexanol Hydrochloride

Welcome to the technical support guide for the synthesis of trans-4-Amino-acetate Cyclohexanol Hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to address specific issues from the initial reduction to the final salt formation, explaining the underlying chemical principles to empower researchers in optimizing their experimental outcomes.

Overview of Synthetic Pathway

The synthesis typically proceeds through three key stages:

-

Reduction: Catalytic hydrogenation of a substituted nitroarene (e.g., 4-nitrophenylacetic acid) to form the corresponding aminocyclohexane derivative.

-

Esterification: Conversion of the carboxylic acid group to its ethyl ester.

-

Salt Formation: Preparation of the final active pharmaceutical ingredient (API) as a hydrochloride salt to improve stability and solubility.

Each stage presents unique challenges, primarily concerning yield, purity, and stereochemical control. The following sections address the most common problems encountered.

Synthesis and Troubleshooting Workflow

Caption: Key stages and common troubleshooting points in the synthesis.

Frequently Asked Questions & Troubleshooting Guides

Stage 1: Catalytic Hydrogenation

Question 1: My hydrogenation reaction is sluggish or stalls completely, resulting in low yields of the desired amine. What are the likely causes?

Answer: Low yields during the catalytic hydrogenation of an aromatic nitro compound are frequently tied to catalyst activity and reaction conditions.[1]

-